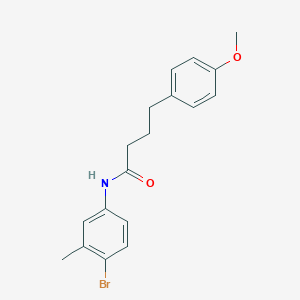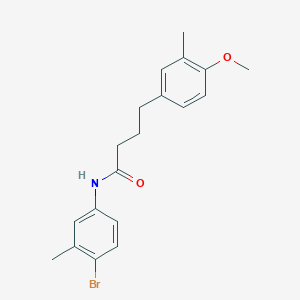![molecular formula C20H18N4O3S B306750 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B306750.png)
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide, also known as DQS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide is not fully understood. However, it is believed that 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide binds to metal ions, such as zinc and copper, and forms a complex. This complex then fluoresces when excited by light, allowing for the detection of the metal ion.
Biochemical and Physiological Effects:
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has been shown to have minimal toxicity in vitro. However, its effects on living organisms are not fully understood. It has been shown to be an effective fluorescent probe for the detection of zinc and copper ions in living cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide is its high selectivity for zinc and copper ions. It has also been shown to have minimal toxicity in vitro. However, one limitation of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide in scientific research. One potential application is in the detection of metal ions in living organisms. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide could be used as a fluorescent probe to detect the presence of metal ions in cells and tissues. Another potential application is in the development of new fluorescent probes for the detection of other metal ions. Overall, 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has the potential to be a valuable tool in scientific research for the detection of metal ions.
Synthesemethoden
The synthesis of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has been achieved using various methods, including the reaction of 2,6-dimethyl-4-chloroquinoline with sodium thiosulfate and hydrazine hydrate. Another method involves the reaction of 2,6-dimethyl-4-chloroquinoline with sodium sulfide and hydrazine hydrate. The resulting product is then reacted with 4-nitrobenzaldehyde to produce 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide.
Wissenschaftliche Forschungsanwendungen
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has been extensively studied for its potential applications in scientific research. One of the main applications of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide is in the field of fluorescence microscopy. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has been shown to be an effective fluorescent probe for the detection of intracellular zinc ions. It has also been used as a fluorescent probe for the detection of copper ions.
Eigenschaften
Produktname |
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide |
|---|---|
Molekularformel |
C20H18N4O3S |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
2-(2,6-dimethylquinolin-4-yl)sulfanyl-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H18N4O3S/c1-13-3-8-18-17(9-13)19(10-14(2)22-18)28-12-20(25)23-21-11-15-4-6-16(7-5-15)24(26)27/h3-11H,12H2,1-2H3,(H,23,25)/b21-11+ |
InChI-Schlüssel |
LZZQQEXAJXDQLR-SRZZPIQSSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2SCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Kanonische SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)


![N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306683.png)
![Methyl 4-({2-[(4-methylphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B306684.png)



![N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306688.png)
